molecular formula C15H11BrN4O3 B11333713 3-(1H-tetrazol-1-yl)phenyl (4-bromophenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (4-bromophenoxy)acetate

Cat. No.: B11333713
M. Wt: 375.18 g/mol
InChI Key: HOOZIMYMWLGGKF-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate is a synthetic organic compound that features a tetrazole ring and a bromophenoxyacetate moiety The tetrazole ring is known for its stability and diverse biological activities, while the bromophenoxyacetate group adds unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Bromophenoxyacetate Formation: The bromophenoxyacetate moiety can be prepared by reacting 4-bromophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the bromophenoxyacetate moiety using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromophenoxyacetate moiety, potentially converting the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated phenoxyacetate derivatives.

    Substitution: Substituted phenoxyacetate derivatives with various functional groups.

Scientific Research Applications

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study receptor-ligand interactions and enzyme activities.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The bromophenoxyacetate moiety may enhance the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl Acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(4-Bromophenoxy)acetic Acid: Lacks the tetrazole ring, which affects its stability and bioisosteric properties.

    4-Bromophenyl 2-(1H-1,2,3,4-Tetrazol-1-yl)acetate: Positional isomer with different spatial arrangement and potentially different reactivity.

Uniqueness

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate is unique due to the combination of the tetrazole ring and bromophenoxyacetate moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11BrN4O3

Molecular Weight

375.18 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C15H11BrN4O3/c16-11-4-6-13(7-5-11)22-9-15(21)23-14-3-1-2-12(8-14)20-10-17-18-19-20/h1-8,10H,9H2

InChI Key

HOOZIMYMWLGGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)COC2=CC=C(C=C2)Br)N3C=NN=N3

Origin of Product

United States

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